1,4-Benzenedicarboxamide, N,N'-bis[4-(phenylamino)phenyl]-
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Overview
Description
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- typically involves the reaction of 1,4-benzenedicarboxylic acid with aniline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-
- 4,4′,4″-tris(N-aryl-N-phenylamino)triphenylamine
- N,N,N′,N′-tetraaryl-o-phenylenediamine
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis[4-(phenylamino)phenyl]- is unique due to its specific structure and properties, which differentiate it from similar compounds
Properties
CAS No. |
39065-06-0 |
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Molecular Formula |
C32H26N4O2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-N,4-N-bis(4-anilinophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(35-29-19-15-27(16-20-29)33-25-7-3-1-4-8-25)23-11-13-24(14-12-23)32(38)36-30-21-17-28(18-22-30)34-26-9-5-2-6-10-26/h1-22,33-34H,(H,35,37)(H,36,38) |
InChI Key |
HOFCIGBDKVFEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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